molecular formula C9H7NO3 B079714 (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde CAS No. 13610-81-6

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

Cat. No. B079714
CAS RN: 13610-81-6
M. Wt: 177.16 g/mol
InChI Key: WQBHOOOBGMMTRI-UHFFFAOYSA-N
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Description

The compound “(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde” belongs to a class of compounds known for their biological activity. Its structural features and electron density have been studied to understand its interactions and reactions in various environments (Ai Wang et al., 2016).

Synthesis Analysis

Synthetic approaches to compounds related to “(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde” have been explored through various methodologies. For example, gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes have been investigated to facilitate the synthesis of benzochromanes and benzobicyclo[n.3.1]acetals, suggesting possible pathways for synthesizing complex derivatives (Le‐Ping Liu & G. Hammond, 2010).

Molecular Structure Analysis

The molecular structure of “(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde” has been elucidated using X-ray diffraction and quantum chemical calculations. These studies reveal the dynamics of the molecule and the impact of intermolecular interactions on its electron density, highlighting the importance of the O-H...O hydrogen bond in the crystal structure (Ai Wang et al., 2016).

Chemical Reactions and Properties

Various chemical reactions involving compounds with similar structural features have been studied. For instance, the synthesis of 3-aryl-4, 5-dihydro-5-hydroxy-1,2-oxazoles from substituted benzonitrile oxides and the enolate ion of acetaldehyde highlights a potential reaction pathway that could be relevant to the chemical behavior of “(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde” (L. Nunno & A. Scilimati, 1987).

Physical Properties Analysis

The study of “(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde” and related compounds includes the examination of physical properties such as solubility, melting points, and structural conformation. These properties are crucial for understanding the behavior of the compound in different environments and for its potential application in various fields.

Chemical Properties Analysis

Chemical properties of “(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde” can be inferred from studies on similar compounds, including their reactivity, stability, and interaction with other molecules. For example, the synthesis and spectroscopic analysis of cyclic acetals from aldehydes and ketones using bismuth triflate highlights the versatility and reactivity of these compounds in forming acetals, a reaction that could be relevant to the compound (Nicholas M. Leonard et al., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzoxazoles, such as the synthesis and properties of 1,2-oxazines and 1,2-benzoxazines, provides a foundation for understanding the chemical behavior and applications of benzoxazole derivatives (Sainsbury, 1991). These compounds exhibit significant potential as electrophiles in chemical synthesis, indicating the versatility of benzoxazole-based molecules in creating diverse chemical entities.

Pharmaceutical and Material Science Applications

The role of benzoxazoles in medicinal chemistry and material science is highlighted by their pharmacological activities and properties in materials (Özil & Menteşe, 2020). Microwave-assisted synthesis of benzoxazole derivatives demonstrates the compound's significance in accelerating research and development in both fields.

Environmental Science and AstrochemistryThe gas-phase formation of acetaldehyde and its derivatives has been studied extensively, underscoring their importance in astrochemical models and the understanding of interstellar complex organic molecules (Vazart et al., 2020). This research sheds light on the cosmic relevance of acetaldehyde and related compounds, including potentially "(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde."

Oxidative Stress and Biological Impact

Studies on the oxidative stress induced by acetaldehyde exposure, including its effects on the human body and environment, suggest the broader biological and ecological implications of aldehydes. Research focusing on the enzymatic degradation of organic pollutants highlights the role of redox mediators in enhancing the efficiency of pollutant breakdown, which may include compounds related to "(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde" (Husain & Husain, 2007).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBHOOOBGMMTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625523
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

CAS RN

13610-81-6
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
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